Methyl Morpholinoacetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to Methyl Morpholinoacetate involves complex chemical reactions. For instance, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a related compound, is synthesized through a nine-step process, including bromination of 3-acetylpyridine and dehydration of a diol with cyclization, yielding an overall 36% success rate (Kumar, Sadashiva, & Rangappa, 2007). Another method involves starting from dichloroethyl ether and methylamine under optimal conditions, achieving a 94% yield (Zhang Fukang, 1999).

Molecular Structure Analysis

Research on the molecular and crystal structure of related morpholine compounds has provided insights into their configuration and potential interactions. For example, the transamination of cyanothioacetamide with morpholine leads to compounds whose structures were confirmed by X-ray diffraction, indicating the potential for diverse chemical behavior and reactivity (Dyachenko, Chernega, & Dyachenko, 2012).

Chemical Reactions and Properties

Methyl Morpholinoacetate and related compounds participate in various chemical reactions, demonstrating a range of properties. For instance, the photoinitiation capability of 2-Morpholino acetonaphthone for methyl methacrylate polymerization shows the compound's utility in polymer science (Keskin & Arsu, 2006). Moreover, the interaction of bis(2-morpholino-1-methylethyl) esters with cholinesterases highlights the biochemical relevance of these compounds (Gulyamov et al., 1988).

Physical Properties Analysis

The synthesis and mesophase behavior of morpholinium ionic liquid crystals reveal the physical properties of morpholine derivatives. These compounds' mesomorphic properties were characterized by differential scanning calorimetry and polarized optical microscopy, indicating their potential application in material science (Wei, Peng, Zhang, & Zhou, 2009).

Chemical Properties Analysis

The chemical properties of Methyl Morpholinoacetate derivatives are varied and significant. For example, the preparation of nanometer TiO_2 in N-methyl-N-acetoxy morpholine ionic liquids showcases the application of these compounds in photocatalytic performance, demonstrating a high degradation rate of methy orange under specific conditions (Zhao Jin-hu, 2013).

Wissenschaftliche Forschungsanwendungen

-

Pharmaceuticals and Drug Discovery

- Methyl groups play a significant role in the design or optimization of bioactive compounds . The “methylation effect”, or the “magic methyl” effect, is a factor that stands out due to the number of examples that demonstrate profound changes in either pharmacodynamic or pharmacokinetic properties .

- Other uses of the methyl group include modulating metabolic reactions by preventing their occurrence through stereoelectronic effects, by serving as a metabolic point to prevent the formation of toxic metabolites, or by modulating the metabolic profile, making molecules softer for metabolic reactions .

-

Synthesis

- The selective and efficient C–H methylation of sp2 and sp3 carbon centres has become a powerful transformation in the synthetic toolbox . Due to the potential for profound changes to physicochemical properties attributed to the installation of a “Magic Methyl” group at a strategic site in a lead compound, such techniques have become highly desirable in modern drug discovery and synthesis programmes .

-

Morpholino Nucleic Acid Synthesis

- A study synthesized a morpholino nucleoside-uridine (MNA-U) phosphoramidite and evaluated the potential of a MNA-modified antisense oligonucleotide (AO) sequences to induce exon 23 skipping in mdx mouse myotubes in vitro . This extends the applicability of morpholino chemistry with other nucleotide monomers .

-

Methylomics and Cancer Research

- Methylation is the most abundant of reversible epigenetic marks, predominantly occurring on DNA, RNA, and histones . Aberrant methylation status has been linked with cancer development in several malignancies . Early detection and precise restoration of dysregulated methylation form the basis for several epigenetics-based therapeutic strategies . This field is known as Methylomics .

-

DNA Methylation Methods and Applications

- DNA methylation is a biochemical process where a DNA base, usually cytosine, is enzymatically methylated at the 5-carbon position . An epigenetic modification associated with gene regulation, DNA methylation is of paramount importance to biological health and disease . The methodologies used over the past three decades to examine the elusive epigenome (or methylome) have evolved significantly .

-

Cancer DNA Methylation Biomarker Database

- DNA methylation plays a crucial role in tumorigenesis and tumor progression, sparking substantial interest in the clinical applications of cancer DNA methylation biomarkers . Whole-genome bisulfite sequencing (WGBS) data offers a promising approach to precisely identify these biomarkers with differentially methylated regions .

-

MethMarkerDB: A Comprehensive Cancer DNA Methylation Biomarker Database

- MethMarkerDB is a comprehensive cancer DNA methylation biomarker database . It integrates 658 WGBS datasets, incorporating 724 curated DNA methylation biomarker genes from 1425 PubMed published articles . Based on WGBS data, it documented 5.4 million DMRs from 13 common types of cancer as candidate DNA methylation biomarkers . This database not only identified known DNA methylation biomarkers, but also identified 781 hypermethylated and 5245 hypomethylated pan-cancer DMRs, corresponding to 693 and 2172 genes, respectively . These novel potential pan-cancer DNA methylation biomarkers hold significant clinical translational value .

-

Epigenomics and Epigenetics

- DNA methylation is a biochemical process where a DNA base, usually cytosine, is enzymatically methylated at the 5-carbon position . An epigenetic modification associated with gene regulation, DNA methylation is of paramount importance to biological health and disease . The methodologies used over the past three decades to examine the elusive epigenome (or methylome) have evolved significantly .

-

The Magic Methyl and Its Tricks in Drug Discovery and Development

- Other uses of the methyl group include modulating metabolic reactions by preventing their occurrence through stereoelectronic effects, by serving as a metabolic point to prevent the formation of toxic metabolites, or by modulating the metabolic profile, making molecules softer for metabolic reactions .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

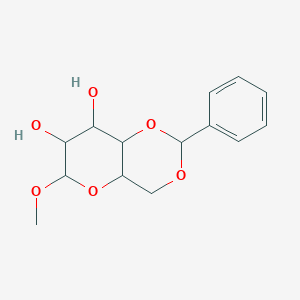

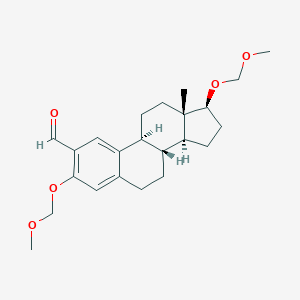

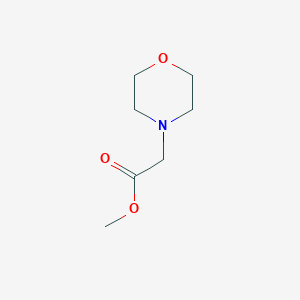

IUPAC Name |

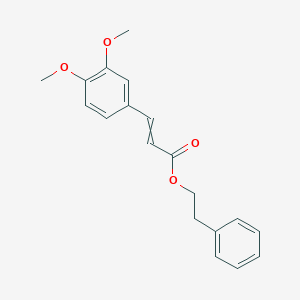

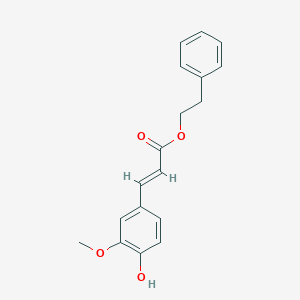

methyl 2-morpholin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)6-8-2-4-11-5-3-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMOFXOWXXOMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361465 | |

| Record name | Methyl Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Morpholinoacetate | |

CAS RN |

35855-10-8 | |

| Record name | Methyl Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.